molecular formula C18H14Cl2N5NaO5S3 B1260800 Cefazedone sodium CAS No. 63521-15-3

Cefazedone sodium

Katalognummer: B1260800
CAS-Nummer: 63521-15-3
Molekulargewicht: 570.4 g/mol
InChI-Schlüssel: KPHCAENKLGZHCB-VQZRABBESA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefazedone sodium is a cephalosporin antibiotic . It belongs to the class of antibiotics known as cefalosporanic acid derivatives . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of this compound is 548.43 . Its molecular formula is C18H15Cl2N5O5S3 . The structure of this compound includes a 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .


Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3 . It has several other properties such as CLOGP: -0.65, LIPINSKI: 1, HAC: 10, HDO: 2, TPSA: 132.80, ALOGS: -4.85, ROTB: 7 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Cefazedone sodium has demonstrated significant antimicrobial activity. In a study evaluating its efficacy in vitro, it was found to be effective against various strains of pathogens such as Streptococcus pneumoniae, β-Hemolytic streptococcus, Methicillin-Sensitive Staphylococcus Aureus (MSSA), and Methicillin-Sensitive Staphylococcus Coagulase Negative (MSSCoN). Its activity was compared with other cephalosporins like cefazolin, cefalexin, and cefuroxime, and it showed better activity than azithromycin in most cases. The Minimum Inhibitory Concentration (MIC) of cefazedone was lower for several pathogens compared to other cephalosporins, indicating its potent antimicrobial properties (Hu Yun, 2008).

Pharmacokinetics in Humans

Several studies have focused on the pharmacokinetics of this compound in humans. Research involving healthy Chinese volunteers revealed that the drug follows a two-compartment model in plasma concentration-time curve. The pharmacokinetic parameters indicated a proportional increase in maximum plasma concentration (Cmax) and area under the curve (AUC) with increasing doses. These studies are crucial in understanding the drug's behavior in the human body, which assists in determining appropriate dosages for therapeutic effectiveness (Sun Chun-hua, 2008).

Therapeutic Efficacy in Pneumonia

A pharmacokinetic and pharmacodynamic study of intravenous this compound in patients with community-acquired pneumonia (CAP) showed that a dosing regimen of 2 g every 12 hours was effective. The study highlighted that the time during which cefazedone concentration exceeds the minimum inhibitory concentration is crucial for pathogen eradication. This study is significant in validating the clinical regimen of cefazedone for treating CAP (Lei Gao et al., 2015).

Protective Effect in Infected Mice

Research on the effect of this compound on mice infected with clinically isolated bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli showed a decrease in mortality rate at various dosages. This study indicates the potential of this compound in treating infections caused by these pathogens (L. Jing, 2008).

Toxicity Evaluation

Investigations into the toxicity of cephalosporins, including this compound, have been carried out using zebrafish embryo toxicity tests. These studies are vital for understanding the safety profile of the drug and its impact on embryonic development. Such research aids in establishing quality control limits for drug impurities and ensures drug safety (Jingpu Zhang et al., 2010).

Safety and Hazards

Cefazedone sodium is toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Eigenschaften

IUPAC Name

sodium;(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5O5S3.Na/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24;/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30);/q;+1/p-1/t12-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHCAENKLGZHCB-VQZRABBESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N5NaO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56187-47-4 (Parent)
Record name Cefazedone sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063521153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70212931
Record name Cefazedone sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63521-15-3
Record name Cefazedone sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063521153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefazedone sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (6R-trans)-7-[[(3,5-dichloro-4-oxo-1(4H)-pyridyl)acetyl]amino]-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFAZEDONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658X66LF6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefazedone sodium
Reactant of Route 2
Reactant of Route 2
Cefazedone sodium
Reactant of Route 3
Cefazedone sodium
Reactant of Route 4
Cefazedone sodium
Reactant of Route 5
Reactant of Route 5
Cefazedone sodium
Reactant of Route 6
Reactant of Route 6
Cefazedone sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.